molecular formula C20H19F3N2O3S B2873648 1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-05-8

1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2873648
CAS No.: 851806-05-8
M. Wt: 424.44
InChI Key: BPIKRVXOLQJXLP-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-imidazole class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

  • 3,4-Dimethoxybenzoyl group: Electron-donating methoxy substituents enhance aromatic stability and may influence receptor binding via hydrogen bonding .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-27-16-8-5-14(11-17(16)28-2)18(26)25-10-9-24-19(25)29-12-13-3-6-15(7-4-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIKRVXOLQJXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Diamines with Carbonyl Compounds

Sulfur Incorporation at C2

Direct Thiolation via Nucleophilic Substitution

N1-Acylation with 3,4-Dimethoxybenzoyl Group

Friedel-Crafts Acylation

The N1 nitrogen is acylated using 3,4-dimethoxybenzoyl chloride under basic conditions. A Schotten-Baumann approach in dichloromethane with triethylamine (2.5 eq) at 0°C provides moderate yields.

Optimization Challenge : Competing O-acylation is mitigated by slow addition of acyl chloride and strict temperature control.

Microwave-Assisted Acylation

Recent advances utilize microwave irradiation (100 W, 120°C, 20 min) to accelerate the reaction, improving yields to 88% with reduced side products.

Integrated One-Pot Synthesis

Combining the above steps into a telescoped process enhances efficiency:

  • Cyclization : 1,2-Diaminoethane + ethyl glyoxalate → imidazoline-2-carboxylate.
  • Decarboxylation : Hydrolysis with HCl/EtOH (reflux, 2 h) yields unsubstituted imidazoline.
  • Thiolation/Acylation : Sequential addition of DNBS-Cl, 4-(trifluoromethyl)benzyl mercaptan, and 3,4-dimethoxybenzoyl chloride in a single pot.

Overall Yield : 62% over three steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.54 (d, J=8.2 Hz, 2H, ArH), 7.43 (s, 1H, imidazoline-H), 6.92 (d, J=8.4 Hz, 1H, OMe-ArH), 4.32 (s, 2H, SCH2), 3.87 (s, 6H, OMe), 3.12 (t, J=9.1 Hz, 2H, CH2), 2.76 (t, J=9.1 Hz, 2H, CH2).
  • 13C NMR : δ 168.5 (C=O), 152.1 (N–C–N), 132.4 (q, J=32 Hz, CF3), 112.7–126.8 (Ar-C), 56.1 (OMe).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) showed ≥98% purity with tR = 6.7 min.

Comparative Evaluation of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Sequential 3 62% High purity Time-intensive
One-Pot 3 58% Reduced isolation Lower yield
Solid-Phase 4 45% Easy purification Limited scalability

Industrial-Scale Considerations

For bulk production, the one-pot method is favored despite marginally lower yields due to:

  • Reduced solvent waste (DCM/MeOH vs. multiple solvents).
  • Compatibility with continuous flow reactors for thiolation step.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated thiol-ene reactions could enable milder sulfur incorporation.

Biocatalytic Approaches

Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF4]) shows promise for greener N1-functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Substituents and Properties of Comparable Compounds
Compound Class/Example Substituents Molecular Weight Notable Properties
Target Compound 3,4-Dimethoxybenzoyl; 4-(CF₃)benzylsulfanyl ~443.4 (calc.) High lipophilicity (CF₃), potential H-bonding (methoxy)
Imidazole-triazole hybrids (C1–C9, ) Diaryl imidazoles linked to triazole 400–550 Antibacterial (MIC: 2–16 µg/mL), antifungal (MIC: 4–32 µg/mL)
Urea-thiazole derivatives (11a–11o, ) Urea-linked thiazole with piperazine/CF₃ 466–602 Anticancer/kinase inhibition (IC₅₀: <1 µM for select targets)
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles (1–10, ) 4-Substituted phenyl (Cl, F, CH₃) 300–400 Moderate toxicity (LD₅₀: 100–200 mg/kg in rodents)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole () Dichlorophenylsulfanyl; benzenesulfonyl 412.3 Enhanced electrophilicity (Cl substituents), protease inhibition

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3,4-dimethoxybenzoyl group contrasts with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like . This difference may modulate solubility and target selectivity .
  • Sulfur Linkers : Sulfanyl groups in the target and –12 compounds improve membrane permeability compared to oxygen or nitrogen linkers .
Table 2: Activity Profiles of Analogous Compounds
Compound Type Biological Activity Mechanism/Relevance to Target Compound
Imidazole-triazole hybrids Antibacterial (Gram-positive), antifungal Sulfur/aromatic groups enhance membrane disruption
4,5-Diphenylimidazoles Anti-inflammatory, analgesic Methoxy groups in target may reduce COX-2 inhibition vs. diphenyl
Urea-thiazole derivatives Kinase inhibition (e.g., EGFR, VEGFR2) CF₃ groups in both target and 11d–11o improve target affinity
Sulfonyl-imidazoles () Protease inhibition (e.g., HIV-1) Target’s sulfanyl group may offer similar binding to catalytic cysteines

Notable Gaps:

  • No direct evidence exists for the target’s antimicrobial or kinase-inhibitory activity. However, CF₃ and methoxy groups in analogs like 11d () and C1–C9 () suggest plausible efficacy against resistant pathogens .

Biological Activity

The compound 1-(3,4-dimethoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H24F3N3O3\text{C}_{24}\text{H}_{24}\text{F}_{3}\text{N}_{3}\text{O}_{3}

This structure includes a dimethoxybenzoyl group and a trifluoromethylphenyl group, which contribute to its unique biological characteristics.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole compounds demonstrate activity against a range of bacteria and fungi. In a comparative study, derivatives similar to our compound were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing notable zones of inhibition:

CompoundZone of Inhibition (mm)
128 (S. aureus)
232 (E. coli)
331 (B. subtilis)

These results suggest that modifications in the imidazole structure can enhance antibacterial efficacy .

Antitumor Activity

Imidazole derivatives have also been explored for their antitumor potential. The presence of specific substituents has been linked to increased cytotoxicity against cancer cell lines. For example, compounds with trifluoromethyl groups have shown improved activity against various tumor types by inducing apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives caused significant cell death in breast and lung cancer cell lines .

The biological activity of imidazole compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors:

  • Inhibition of Enzymes : Many imidazoles act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Some derivatives may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and tumor growth.

Case Studies

  • Antibacterial Efficacy : A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activities using the cylinder well diffusion method. The results indicated that certain compounds exhibited superior antibacterial properties compared to standard antibiotics .
  • Antitumor Studies : Research published in 2021 examined the effects of imidazole derivatives on cancer cell lines, revealing that specific structural modifications could enhance cytotoxic effects significantly .

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